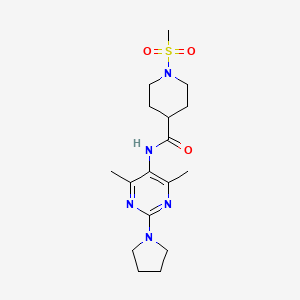

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Descripción

The exact mass of the compound N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N5O3S/c1-12-15(13(2)19-17(18-12)21-8-4-5-9-21)20-16(23)14-6-10-22(11-7-14)26(3,24)25/h14H,4-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHLZZZRNGLCKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3CCN(CC3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound possesses a complex structure that includes a pyrimidine ring substituted with a pyrrolidine moiety and a piperidine carboxamide. This unique arrangement contributes to its diverse biological interactions. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, modulating pathways involved in cell growth and proliferation. The compound may act as a Type II inhibitor, selectively targeting specific kinases involved in cancer progression .

- Enzyme Inhibition : Studies indicate potential inhibition of enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and infections respectively .

Biological Activity Overview

The following table summarizes the biological activities associated with N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and related compounds:

Case Studies

- Anticancer Properties : In a study examining structural analogs of the compound, it was found that modifications to the pyrimidine ring enhanced selectivity towards specific cancer cell lines. The analogs demonstrated IC50 values in the low nanomolar range against various tumor types .

- Enzyme Inhibition : Research on related piperidine derivatives indicated significant inhibitory effects on AChE, suggesting potential applications in treating Alzheimer's disease. The mechanism involved competitive inhibition at the enzyme's active site .

- Antimicrobial Activity : Compounds structurally similar to N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.